REACTION_CXSMILES
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N[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1O)[C:5]#[N:6].[C:11]([N:18]1C=CN=C1)(N1C=CN=C1)=[O:12].C1C[O:26]CC1>>[C:5]([C:4]1[CH:7]=[CH:8][C:9]2[NH:18][C:11](=[O:12])[O:26][C:2]=2[CH:3]=1)#[N:6]
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Name
|
|
Quantity
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8.2 g
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Type
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reactant
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Smiles
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NC=1C=C(C#N)C=CC1O
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Name
|
|
Quantity
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11.6 g
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Type
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reactant
|
Smiles
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C(=O)(N1C=NC=C1)N1C=NC=C1
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Name
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|
Quantity
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200 mL
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Type
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reactant
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Smiles
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C1CCOC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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the resulting mixture was stirred at room temperature for 16 hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction was then quenched with 1N HCl (50 mL)
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Type
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EXTRACTION
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Details
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the mixture was extracted with EtOAc (200 mL)
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Type
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WASH
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Details
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The organic layer was washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
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C(#N)C1=CC2=C(NC(O2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.8 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |